molecular formula C13H18FNO4S B2460760 1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide CAS No. 1351642-94-8

1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide

Cat. No.: B2460760
CAS No.: 1351642-94-8
M. Wt: 303.35
InChI Key: ZDQZSNZZGSTTEI-UHFFFAOYSA-N
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Description

The compound 1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide is a sulfonamide derivative characterized by a 3-fluorophenyl group attached to a methanesulfonamide core. The sulfonamide nitrogen is substituted with a 4-hydroxyoxan-4-ylmethyl group, a tetrahydropyran (oxane) ring bearing a hydroxyl group at the 4-position.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S/c14-12-3-1-2-11(8-12)9-20(17,18)15-10-13(16)4-6-19-7-5-13/h1-3,8,15-16H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQZSNZZGSTTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide typically involves multiple steps, including the introduction of the fluorophenyl group, the formation of the hydroxytetrahydropyran ring, and the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Key Substituents Molecular Weight Notable Features
1-(3-Fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide (Target) 3-Fluorophenyl; 4-hydroxyoxan-4-ylmethyl Not provided Cyclic ether with hydroxyl enhances solubility; fluorophenyl enhances electronic effects.
1-(3-Fluorophenyl)-N-{[1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide 3-Fluorophenyl; piperidinylmethyl linked to pyridine-carbonyl 421.49 g/mol Bulky substituent may reduce membrane permeability; carbonyl and pyridine add polarity.
1-((((3-Fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one 3-Fluorophenyl; bicyclo[2.2.1]heptanone 325.4 g/mol Rigid bicyclic structure may limit conformational flexibility; ketone group increases reactivity.
N-(4-Hydroxyphenyl)benzenesulfonamide 4-Hydroxyphenyl; benzenesulfonamide ~249.3 g/mol Hydroxyl on aromatic ring improves hydrogen bonding; simpler structure.
N-Methyl-1-(4-nitrophenyl)methanesulfonamide 4-Nitrophenyl; N-methyl Not provided Nitro group enhances electron-withdrawing effects; methyl reduces steric hindrance.

Biological Activity

1-(3-Fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C12H14FNO4S\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}_4\text{S}

This structure includes a fluorophenyl group and a methanesulfonamide moiety, which are significant for its biological interactions.

This compound exhibits its biological activity primarily through modulation of protein kinase activity. Protein kinases are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The compound's ability to influence these pathways suggests potential applications in cancer treatment and other diseases characterized by dysregulated cell growth.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer cells.

Table 1: Summary of Anticancer Activity

Compound NameCell LineIC50 (μM)Mechanism of Action
ZQL-4cMCF-72.96Induces apoptosis via oxidative stress
ZQL-4cMDA-MB-2310.80Inhibits Notch-AKT signaling
ZQL-4cSK-BR-31.21Triggers G2/M phase arrest

The above table summarizes findings from studies on similar compounds, highlighting their effectiveness against breast cancer cells through various mechanisms.

Inhibition of Cell Proliferation

In vitro assays have demonstrated that the compound significantly inhibits the proliferation of cancer cells. For example, treatment with ZQL-4c (a structural analog) resulted in a dose-dependent decrease in cell viability across multiple breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3) .

Case Studies

Case Study 1: Breast Cancer Treatment
A study investigated the effects of a related compound on breast cancer cells. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), which played a pivotal role in triggering apoptosis. Additionally, it was found that the compound effectively inhibited the Notch-AKT signaling pathway, which is often implicated in cancer progression .

Case Study 2: Toxicological Assessment
Toxicological evaluations have shown that compounds with similar structures may exhibit harmful effects if ingested or improperly handled. For instance, acute toxicity studies revealed risks associated with oral ingestion and potential eye damage . This underscores the importance of careful handling and further research into safety profiles.

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